D-ribonic acid

描述

D-ribonic acid is the D-enantiomer ribonic acid. It has a role as a Daphnia magna metabolite. It is a conjugate acid of a D-ribonate. It is an enantiomer of a L-ribonic acid.

Ribonic acid, also known as D-ribonate, belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. Ribonic acid is soluble (in water) and a weakly acidic compound (based on its pKa). Ribonic acid has been detected in multiple biofluids, such as feces and blood. Ribonic acid is also a parent compound for other transformation products, including but not limited to, 2-deoxy-D-ribono-1, 4-lactone, 2-carboxy-D-arabinitol 1, 5-bisphosphate, and 2-carboxy-D-arabinitol 1-phosphate.

科学研究应用

Biochemical Applications

1.1 Metabolic Role

D-ribonic acid is recognized as a metabolite in various organisms, including Daphnia magna, where it plays a role in metabolic processes. Its presence in biological systems suggests potential applications in metabolic studies and environmental monitoring .

1.2 Precursor for Other Compounds

this compound serves as a precursor for synthesizing other important biochemical compounds. For instance, it can be reduced to produce D-ribose, which is essential for nucleic acid synthesis and energy metabolism . This transformation is crucial in biotechnological applications where D-ribose is required.

Pharmaceutical Applications

2.1 Drug Development

this compound has been investigated for its potential use in drug formulations. A notable study explored the synthesis of a this compound-dimethyltin(IV) complex, revealing insights into its structural properties and potential pharmacological applications . The complex's stability and reactivity indicate that it could serve as a drug delivery system or as an active pharmaceutical ingredient.

2.2 Skin Treatment

A patent describes methods for using ribonic acid or its lactone form to treat wrinkles and reverse aging effects on skin. The topical application of these compounds has shown promise in cosmetic formulations aimed at improving skin appearance .

Food Industry Applications

3.1 Flavoring Agent

this compound has been detected in various food sources, including poultry and pork, indicating its potential as a flavoring agent or preservative due to its natural occurrence . Its role as a secondary metabolite suggests it may contribute to the sensory characteristics of these foods.

3.2 Biomarker Potential

The detection of this compound in specific food items allows for its use as a biomarker for dietary studies, helping researchers understand consumption patterns and their health implications .

Environmental Applications

4.1 Ecotoxicology

Given its role as a metabolite in aquatic organisms like Daphnia pulex, this compound can be utilized in ecotoxicological assessments to evaluate the impact of pollutants on aquatic ecosystems . Its presence can serve as an indicator of environmental health.

Case Studies

化学反应分析

Preparation of D-Ribonic Acid

- From D-Erythrose D-Ribose can be synthesized from D-erythrose through the addition of hydrogen cyanide, fractional crystallization of sugar acid salts, and subsequent hydrogenation of the sugar acid lactone .

- From D-Fructose A method for producing 2-C-methyl-D-ribonic acid-1,4-lactone involves dissolving D-fructose in water, adding calcium oxide, and adjusting the pH to 2.2-2.5 .

Oxidation

The oxidation of D-ribose to D-ribonate varies with pH levels, with the pH decreasing during the reaction .

Reactions with Acetone

D-ribono-1→4-lactone reacts with acetone to yield the 2,3-O-isopropylidene derivative, which can be further modified to produce compounds such as 5-O-methyl-D-ribitol and 5-deoxy-D-ribitol .

Lactone Formation

This compound can form a gamma-lactone . The present procedure represents a modification of a previously published procedure for the bromine oxidation of ribose to ribonolactone .

Glycosylation and N-Glycosylation

- This compound derivatives can undergo condensation to form glycosides or nucleosides.

- N-Glycosylation reactions, uniting sugar and nucleobase moieties, commonly follow the Vorbrüggen protocol, utilizing acylated ribosides and nucleobase derivatives .

Additional Reactions

Ethynyl compounds can react with lactones derived from this compound .

常见问题

Basic Research Questions

Q. What are the primary experimental methods for synthesizing D-ribonic acid, and how do reaction conditions influence yield and purity?

this compound is synthesized via oxidation of D-ribose using catalytic or stoichiometric oxidizing agents. Key methods include enzymatic oxidation (e.g., via ribose dehydrogenase) or chemical oxidation with nitric acid or metal catalysts . Reaction conditions such as pH (optimal range: 7–9), temperature (controlled between 25–40°C), and solvent polarity significantly impact yield and purity. Post-synthesis purification often involves column chromatography or recrystallization, with characterization via NMR (e.g., <sup>13</sup>C NMR for lactone formation confirmation) and HPLC for quantification .

Q. How do physicochemical properties of this compound (e.g., solubility, pKa) affect its stability in aqueous solutions during experimental workflows?

this compound exhibits high solubility in water (≥100 mg/mL at 20°C) and weak acidity (pKa ~3.5–4.0), making it prone to lactone formation in acidic conditions . Stability assays should monitor pH-dependent degradation using UV-Vis spectroscopy (λ = 210–230 nm for lactone detection) and validate via mass spectrometry. Buffered solutions (pH 7–8) are recommended for long-term storage to minimize hydrolysis of γ-lactone derivatives .

Q. What biological systems or model organisms are most relevant for studying this compound’s metabolic roles, and what assays are used to track its uptake or conversion?

this compound is a documented metabolite in Daphnia magna and human biofluids (e.g., blood, feces) . Isotopic labeling (e.g., <sup>13</sup>C-D-ribonic acid) coupled with LC-MS/MS is used to trace metabolic pathways. In vitro assays with hepatic cell lines (e.g., HepG2) can quantify its conversion to downstream products like 2-deoxy-D-ribono-1,4-lactone .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity or biological activity be resolved through systematic experimental design?

Discrepancies in reported reactivity (e.g., lactone stability) often arise from variations in buffer composition or temperature. Controlled replication studies using standardized protocols (e.g., ISO/IEC 17025 guidelines) and meta-analyses of published datasets are critical. For example, contradictions in oxidation rates can be addressed by comparing kinetic data under identical pH and ionic strength conditions .

Q. What computational modeling approaches are effective for predicting this compound’s interaction with enzymes or metal ions in catalytic systems?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model ligand-enzyme binding energies, particularly for dehydrogenases or oxidoreductases . Molecular dynamics (MD) simulations (e.g., GROMACS) are useful for studying chelation with divalent ions (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>) in aqueous environments. Validation via X-ray crystallography or EXAFS spectroscopy is recommended .

Q. What strategies ensure reproducibility when studying this compound’s role in redox-sensitive metabolic pathways?

Reproducibility requires rigorous documentation of:

- Sample preparation : Precisely controlled oxidation states (e.g., using anaerobic chambers).

- Analytical calibration : Internal standards (e.g., D-ribono-1,5-lactone) for HPLC quantification .

- Data sharing : Raw NMR/MS spectra and computational scripts in open repositories (e.g., Zenodo) .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives (e.g., lactones)?

- Circular dichroism (CD) : Distinguishes D/L enantiomers via optical activity .

- 2D NMR (COSY, HSQC) : Assigns stereochemistry in lactone forms (e.g., γ-lactone vs. δ-lactone) .

- FT-IR : Identifies carboxylate vs. lactone carbonyl stretches (1700–1750 cm<sup>-1</sup>) .

Q. What methodologies are optimal for analyzing this compound’s role in mixed microbial communities or environmental samples?

Metagenomic sequencing (e.g., 16S rRNA for bacterial consortia) paired with stable isotope probing (SIP) can identify taxa involved in this compound degradation . Fluorescence in situ hybridization (FISH) with ribonic acid-specific probes (e.g., Cy3-labeled aptamers) localizes uptake in biofilms .

Q. Methodological Guidance

- Contradiction Analysis : Apply triangulation by cross-validating results from independent techniques (e.g., NMR + X-ray diffraction) .

- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

- Ethical Compliance : Ensure safety protocols for handling γ-lactone derivatives (e.g., PPE, fume hoods) as per OSHA HCS guidelines .

属性

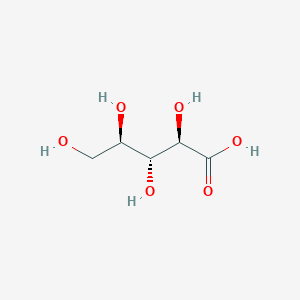

IUPAC Name |

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAIJAYHKCRRA-BXXZVTAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021863 | |

| Record name | Ribonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ribonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17812-24-7, 642-98-8 | |

| Record name | Ribonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17812-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Ribonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ribonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。